molecular formula C28H29N3O B11147771 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one

1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B11147771
M. Wt: 423.5 g/mol
InChI Key: JYVCENWZKUDKCM-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound featuring a benzhydryl-substituted piperazine moiety linked via a propan-1-one chain to an indole ring. This compound is part of a novel series of benzhydryl piperazine derivatives designed as anticonvulsant agents. The benzhydryl group (diphenylmethyl) and piperazine ring are critical for modulating central nervous system (CNS) activity, likely through interactions with neurotransmitter receptors or ion channels.

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C28H29N3O/c32-27(16-15-24-21-29-26-14-8-7-13-25(24)26)30-17-19-31(20-18-30)28(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-14,21,28-29H,15-20H2

InChI Key

JYVCENWZKUDKCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Biological Activity

The compound 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a complex organic molecule that integrates both piperazine and indole moieties, which are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

The chemical structure of 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one can be represented as follows:

C24H28N2O\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}

Key Structural Features

  • Piperazine Moiety : Known for its role in pharmacological activity, often enhancing solubility and receptor binding.
  • Indole Moiety : Contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of indole and piperazine have been shown to suppress tumor growth in various cancer models.

  • Case Study : A related compound, 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline , demonstrated a tumor growth suppression of 100% against ovarian cancer xenografts in nude mice . This suggests that the indole component may enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been documented extensively. Compounds similar to 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one have shown effectiveness against various bacterial strains.

Compound TypeTested StrainsActivity Level
Piperazine DerivativesP. aeruginosa, S. aureusHigh
Indole DerivativesC. albicansModerate

In one study, piperazine-based compounds exhibited significant antimicrobial activity at concentrations as low as 0.22 µg mm2^{-2} .

Neuropharmacological Effects

The piperazine ring is also associated with neuropharmacological effects, particularly in the modulation of serotonin receptors. This activity is critical for developing treatments for anxiety and depression.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one is essential for optimizing its biological activity. Key points include:

  • Hydrophobic Interactions : The presence of a diphenyl group enhances hydrophobic interactions with target proteins.
  • Electron Donor Systems : The carbonyl group (C=O) acts as an electron donor, facilitating interactions with nucleophilic sites on biological targets.

Synthesis and Optimization

The synthesis of 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Piperazine Moiety : Reacting benzhydryl chloride with piperazine under reflux conditions.
  • Indole Coupling : Introducing the indole ring through coupling reactions using catalysts such as palladium on carbon.
  • Final Assembly : Forming the propanone linkage through condensation reactions.

Synthetic Route Overview

StepReaction TypeReagents
1Nucleophilic SubstitutionBenzhydryl chloride, Piperazine
2Coupling ReactionIndole, Pd/C catalyst
3CondensationOxalyl chloride

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one interacts with several neurotransmitter receptors, including:

  • Serotonin Receptors : Binding studies suggest that derivatives of this compound can modulate serotonin receptor activity, potentially influencing mood and anxiety disorders.
  • Dopamine Receptors : Similar compounds have shown promise as antipsychotic agents by interacting with dopamine receptors, indicating potential applications in treating schizophrenia and other psychotic disorders.

Antidepressant Activity

Studies have demonstrated that modifications to the compound can enhance its binding affinity to serotonin receptors, suggesting its potential as an antidepressant. The structural characteristics of the compound allow it to influence serotonin levels in the brain.

Antitumor Properties

Emerging research indicates that this compound may exhibit antitumor activity. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential in oncology.

Case Study 1: Neurotransmitter Interaction

A study published in Molecules examined the interaction of similar compounds with serotonin receptors. The findings indicated that structural modifications could significantly alter binding affinities, suggesting a pathway for developing new antidepressants based on 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, a derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability, indicating its potential as an antitumor agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Indole Motifs

Table 1: Key Structural and Functional Differences
Compound Name Structure Molecular Weight Key Substituents Biological Activity Reference
1-(4-Benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one Benzhydryl-piperazine, indole-3-yl 401.5 (estimated) Benzhydryl (diphenylmethyl) Anticonvulsant (rat models)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (P095-0545) 3-Chlorophenyl-piperazine, indol-6-yl 353.8 3-Chlorophenyl Screening compound (unpublished activity)
3-(1H-Indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one (STL303597) 4-Methoxybenzoyl-piperazine, indole-3-yl 391.5 4-Methoxybenzoyl Unknown (commercially available)
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one Biphenylcarbonyl-piperazine, indole-3-yl 437.5 Biphenyl-4-ylcarbonyl Unknown (structural studies)

Key Observations :

  • The benzhydryl group in the target compound distinguishes it from analogues with phenylcarbonyl (e.g., STL303597) or chlorophenyl (P095-0545) substituents. Bulky lipophilic groups like benzhydryl may enhance blood-brain barrier penetration, critical for CNS-targeted anticonvulsants .

Indole-Containing Propan-1-One Derivatives with Diverse Activities

Table 2: Functional Analogues with Varied Pharmacological Profiles
Compound Name Key Features Biological Activity Mechanism Reference
3-(4-Benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a) Benzylpiperidine (vs. piperazine) Tyrosinase inhibition (IC₅₀ = 0.8 µM) Mushroom tyrosinase inhibition
AF710B (1-(2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-3-yl)-3-(1H-indol-3-yl)propan-1-one) Spirothiadiazaspirodecane core M1/σ1 receptor agonist Neuroprotection in Alzheimer’s models
3-(Benzo[b]thiophen-2-yl)-1-(4-bromophenyl)-3-(1H-indol-3-yl)propan-1-one (3h) Benzo[b]thiophene, bromophenyl Anticancer (screened via Friedel-Crafts synthesis) Unclear; structural similarity to chalcones

Key Observations :

  • Replacement of piperazine with piperidine (as in 1a ) shifts activity from CNS modulation to enzyme inhibition, highlighting the importance of nitrogen heterocycles in target specificity .
  • AF710B’s spirocyclic structure enables dual M1/σ1 agonism, a mechanism distinct from the target compound’s anticonvulsant effects .

Research Findings and Implications

  • Anticonvulsant Activity : The target compound’s benzhydryl group likely enhances lipid solubility, improving CNS bioavailability compared to polar analogues like STL303597 .
  • Receptor Interactions : Unlike AF710B’s M1/σ1 agonism, the target compound may act via voltage-gated sodium channels or GABAergic pathways, common targets for anticonvulsants .
  • Toxicity Profile: No neurotoxicity observed at therapeutic doses, contrasting with some indole derivatives (e.g., 3h) lacking piperazine moieties, which may exhibit cytotoxicity .

Preparation Methods

Synthesis of 4-Benzhydrylpiperazine

The benzhydrylpiperazine intermediate is typically prepared via N-alkylation of piperazine with benzhydryl bromide. This reaction proceeds in anhydrous dichloromethane or toluene under reflux, using triethylamine as a base to deprotonate the secondary amine. The benzhydryl group introduces steric bulk, which influences subsequent reactivity.

Reaction Conditions:

  • Reactants: Piperazine (2 equiv), benzhydryl bromide (1 equiv)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Base: Triethylamine (2.5 equiv)

  • Yield: 72–85%

Propanone Chain Installation

Acylation of 4-Benzhydrylpiperazine

The propanone moiety is introduced via acylation of the secondary amine in 4-benzhydrylpiperazine. Two primary methods are employed:

Direct Acylation with 3-Chloropropionyl Chloride

Reacting 4-benzhydrylpiperazine with 3-chloropropionyl chloride in the presence of a base yields 1-(4-benzhydrylpiperazin-1-yl)propan-1-one. This method requires strict temperature control to avoid over-acylation.

Reaction Conditions:

  • Reactants: 4-Benzhydrylpiperazine (1 equiv), 3-chloropropionyl chloride (1.2 equiv)

  • Solvent: Dry THF, 0°C

  • Base: Sodium hydride (1.5 equiv)

  • Yield: 68%

Friedel-Crafts Acylation for Diacylbenzene Intermediates

Alternative routes involve Friedel-Crafts acylation to generate diacylbenzene precursors. For example, 1-(4-benzoylphenyl)propan-1-one is synthesized using aluminium chloride as a catalyst, followed by bromination and oxidation.

Indole Moiety Incorporation

Nucleophilic Substitution at the Propanone β-Position

The indol-3-yl group is introduced via nucleophilic substitution of a halogenated propanone intermediate. Bromination of 1-(4-benzhydrylpiperazin-1-yl)propan-1-one at the β-position using N-bromosuccinimide (NBS) generates 3-bromo-1-(4-benzhydrylpiperazin-1-yl)propan-1-one, which subsequently reacts with indole under basic conditions.

Reaction Conditions:

  • Bromination: NBS (1.1 equiv), CCl₄, AIBN (catalytic), reflux, 6 h

  • Substitution: Indole (1.5 equiv), Cs₂CO₃ (2 equiv), DMF, 80°C, 12 h

  • Yield: 53–65%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables direct C–C bond formation between 3-bromoproanone and indole-3-boronic acid. This method offers superior regioselectivity and milder conditions compared to nucleophilic substitution.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: None required

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1), 90°C, 8 h

  • Yield: 72–98%

Optimization Challenges and Solutions

Competing Reduction Pathways

During nucleophilic substitution, halophilic attack on bromo-propanone intermediates can lead to unintended reduction products (e.g., 3-H-propanone). Using cesium carbonate instead of potassium carbonate suppresses this side reaction, improving selectivity for the indole-substituted product.

Protecting Group Strategies

Tosylation of the piperazine nitrogen prior to indole incorporation prevents undesired N-alkylation. Subsequent detosylation with HCl/MeOH restores the free amine without compromising the indole moiety.

Spectroscopic Characterization

Key spectral data for the final compound include:

  • ¹H NMR (CDCl₃): δ 7.84 (d, J = 8.0 Hz, 2H, aryl), 7.32–7.25 (m, 10H, benzhydryl), 6.95 (s, 1H, indole H-2), 3.72 (t, J = 6.4 Hz, 2H, CH₂CO), 2.89 (br s, 4H, piperazine), 2.65 (br s, 4H, piperazine).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N indole).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages
Nucleophilic SubstitutionCs₂CO₃, DMF, 80°C53–65%Low cost, minimal catalyst requirements
Suzuki CouplingPd(PPh₃)₄, dioxane72–98%High yield, regioselective

Q & A

Q. What are the recommended synthetic routes for 1-(4-benzhydrylpiperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one, and how can reaction yields be optimized?

The synthesis typically involves coupling a benzhydrylpiperazine derivative with a functionalized indole-propanone intermediate. A robust method includes:

  • Step 1: Activation of the carboxylic acid (e.g., 3-(1H-indol-3-yl)propanoic acid) using coupling agents like HOBt/TBTU in anhydrous DMF with NEt₃ as a base .
  • Step 2: Reaction with 4-benzhydrylpiperazine under inert conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >90% purity .
  • Optimization: Yield improvements (e.g., 85–92%) are achieved by controlling stoichiometry (1:1.1 acid-to-amine ratio), reaction time (12–24 h), and temperature (0°C to room temperature) .

Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR: Key signals include the indole NH proton (~10.5 ppm), benzhydryl aromatic protons (6.5–7.5 ppm), and piperazine methylene groups (2.5–3.5 ppm) .
  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and indole NH (~3400 cm⁻¹) confirm functional groups .
  • HR-MS: Exact mass (e.g., calculated for C₂₇H₂₈N₃O: 410.2234; observed: 410.2231) validates molecular integrity .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT₁ₐ/₂ₐ) or dopamine (D₂/D₄) receptors using radioligand displacement assays (IC₅₀ values reported in nM ranges) .
  • Enzyme Inhibition: Test against kinases (e.g., PKC) or phosphodiesterases via fluorescence-based enzymatic assays .
  • Cellular Viability: Use MTT assays in neuronal or cancer cell lines to assess cytotoxicity (EC₅₀) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

  • SAR Strategy:
    • Piperazine Substitution: Replace benzhydryl with electron-withdrawing groups (e.g., sulfonyl) to modulate receptor affinity .
    • Indole Modifications: Introduce halogens (Cl, F) at position 5 of the indole ring to improve metabolic stability .
    • Propanone Linker: Shorten the chain to a two-carbon spacer to reduce conformational flexibility and enhance binding .
  • Example: A derivative with 4-fluorobenzhydryl showed 10-fold higher 5-HT₁ₐ selectivity compared to the parent compound .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Single-Crystal X-ray Diffraction: Determine the compound’s 3D conformation to identify binding motifs. For example, a bent vs. linear propanone linker may explain divergent receptor activation profiles .
  • Data Reconciliation: Compare crystallographic results with molecular docking simulations to validate hypothesized interactions (e.g., hydrogen bonding with Ser159 in 5-HT₁ₐ) .

Q. What methodologies address discrepancies in solubility and bioavailability across studies?

  • Solubility Enhancement:
    • Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 20:80 v/v) for in vitro assays .
    • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles to improve aqueous dispersion (e.g., 85% dissolution at pH 7.4) .
  • Bioavailability Testing: Conduct pharmacokinetic studies in rodent models with LC-MS quantification (plasma t½ = 2–4 h) .

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